[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid
CAS No.: 856437-77-9
Cat. No.: VC16166776
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856437-77-9 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid |
| Standard InChI | InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16) |
| Standard InChI Key | QEPUPEZXFURBLY-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=NC2=CC=CC=C2N1)CC(=O)O |
Introduction
Structural and Chemical Characteristics
The molecular formula of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is C₁₂H₁₄N₃O₂, with a molecular weight of 241.26 g/mol. The compound features a benzimidazole ring fused with a benzene and imidazole ring, substituted at the 2-position by a methylaminoethyl group linked to a carboxylic acid (Figure 1). Key physicochemical properties inferred from structurally related compounds include:
| Property | Value/Description | Source Analogy |
|---|---|---|
| Density | ~1.3 g/cm³ | |
| Boiling Point | ~350–370°C | |
| LogP | 0.5–1.2 (moderate lipophilicity) | |
| Solubility | Slightly soluble in polar solvents | |
| pKa (Carboxylic acid) | ~2.5–3.5 |
The benzimidazole core contributes to aromatic stability and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility under physiological conditions . The methylamino spacer may influence membrane permeability and receptor binding interactions .
Synthesis and Derivative Formation
Synthetic routes to benzimidazole derivatives often involve cyclization reactions, amidation, or alkylation steps. For [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid, a plausible pathway includes:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, analogous to methods used for 2-substituted benzimidazoles .
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Side-Chain Introduction: Reaction of 2-chloromethylbenzimidazole with methylamine followed by alkylation with bromoacetic acid, as seen in similar carbamate syntheses .
A modified Steglich esterification or sodium borohydride reduction could facilitate coupling of the methylaminoacetic acid moiety to the benzimidazole core, as demonstrated in related N-ylide reductions . Yield optimization typically requires catalysts like triethylamine and inert atmospheres .
Future Research Directions
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